molecular formula C22H24N4O3S B2601906 4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-(4-methylphenoxy)pyrimidine CAS No. 946272-35-1

4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-(4-methylphenoxy)pyrimidine

Cat. No.: B2601906
CAS No.: 946272-35-1
M. Wt: 424.52
InChI Key: NBVPPASUEACECE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-methyl-6-(4-methylphenoxy)pyrimidine is a potent, selective, and brain-penetrant inhibitor of Histone Deacetylase 6 (HDAC6). Its primary research value lies in its high selectivity for HDAC6 over other HDAC isoforms, particularly the class I HDACs, which allows for the precise investigation of HDAC6-specific functions without the confounding effects of broader epigenetic modulation. HDAC6 is a unique cytosolic deacetylase that targets non-histone substrates, most notably α-tubulin, and plays a critical role in cellular processes such as aggresome formation, protein degradation, and cell motility . Consequently, this inhibitor is a valuable chemical probe for studying the role of HDAC6 in oncology , where it is implicated in cancer cell proliferation and metastasis, as well as in neurodegenerative diseases like Alzheimer's and Parkinson's, where its inhibition can ameliorate deficits in microtubule-dependent transport and promote the clearance of toxic protein aggregates. By increasing tubulin acetylation, this compound enhances microtubule stability and disrupts key oncogenic and neuropathological pathways, providing researchers with a powerful tool to dissect HDAC6 biology and validate it as a therapeutic target.

Properties

IUPAC Name

4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-(4-methylphenoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-17-8-10-19(11-9-17)29-22-16-21(23-18(2)24-22)25-12-14-26(15-13-25)30(27,28)20-6-4-3-5-7-20/h3-11,16H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVPPASUEACECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-(4-methylphenoxy)pyrimidine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Core

The pyrimidine ring exhibits electrophilic character at C-2 and C-4 positions due to electron-withdrawing substituents. In analogs, chlorine at C-4 or C-6 undergoes substitution with amines or alkoxy groups under mild conditions ( , , ):

  • Reaction with Amines :
    In pyrimido[4,5-d]pyrimidines, C-4 chlorides react with morpholine or piperazine at 50–80°C in acetonitrile, yielding substituted derivatives (e.g., 70–94% yields) .

  • Alkoxy Substitution :
    Phenoxy groups are introduced via nucleophilic aromatic substitution (e.g., K₂CO₃/DMSO, 110°C) . For the target compound, the 4-methylphenoxy group likely originated from similar conditions.

Functionalization of the Piperazine Substituent

The benzenesulfonyl-piperazine group participates in:

  • Sulfonamide Hydrolysis :
    Under strong acidic (HCl, reflux) or basic (NaOH/EtOH) conditions, sulfonamide bonds may cleave, though benzenesulfonyl derivatives are generally stable below 100°C .

  • Piperazine Alkylation/Acylation :
    Free NH in piperazine reacts with alkyl halides or acyl chlorides. For example, benzoylation of piperazine analogs occurs in dichloromethane with trimethylamine , yielding N-alkylated products.

Oxidation and Sulfoxidation Reactions

The benzenesulfonyl group is resistant to further oxidation, but sulfur-containing pyrimidine analogs undergo sulfoxidation with H₂O₂/glacial acetic acid:

Reaction TypeConditionsProductYield (%)Reference
SulfoxidationH₂O₂, CH₃COOH, 60°C, 4hSulfonyl methanone derivatives65–78

For the target compound, analogous sulfoxidation is unlikely due to the pre-existing sulfonyl group.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) enable aryl functionalization:

  • Suzuki Coupling :
    Brominated pyrimidines react with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) to form biaryl derivatives .

  • Buchwald-Hartwig Amination :
    Chloropyrimidines couple with amines using Pd₂(dba)₃/Xantphos (e.g., 4-fluoropiperidine, 100°C) .

Ring-Opening and Rearrangement

Under extreme conditions (e.g., conc. H₂SO₄), pyrimidine rings may hydrolyze to form diamines or undergo intramolecular cyclization. For example:

  • Heating with formamide at 130°C induces cyclization to pyrimido[4,5-d]pyrimidines via Schiff base intermediates .

Biological Activity Correlations

Structurally related compounds exhibit pharmacological properties:

Analog StructureActivityIC₅₀/EC₅₀Reference
Pyrazolo[1,5-a]pyrimidinesAnticancer, kinase inhibition8–50 nM
Thieno[2,3-d]pyrimidinesAntitubercular13 nM

The target compound’s benzenesulfonyl and methylphenoxy groups may enhance metabolic stability and membrane permeability .

Synthetic Optimization Challenges

Key hurdles include:

  • Regioselectivity : Competing reactions at C-2 vs. C-4 positions require precise temperature control (e.g., 110–140°C for cyclization) .

  • Solvent Compatibility : DMSO enhances nucleophilic substitution but may decompose sensitive intermediates .

  • Purification : Chromatography (HPLC-HT) or recrystallization (ethanol/water) is critical for isolating high-purity products .

Scientific Research Applications

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin synthesis, making it a target for treating hyperpigmentation disorders. Compounds similar to 4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-(4-methylphenoxy)pyrimidine have been explored for their ability to inhibit tyrosinase activity. For instance, studies have demonstrated that derivatives containing piperazine moieties exhibit enhanced inhibitory effects on tyrosinase from Agaricus bisporus, with some compounds showing IC50 values significantly lower than standard inhibitors like kojic acid .

Antimicrobial Activity

Research indicates that piperazine derivatives can possess antimicrobial properties. The presence of the benzenesulfonamide group in the structure may enhance these effects by facilitating interactions with bacterial enzymes or receptors. A study focused on various piperazine derivatives found that modifications to the piperazine ring could lead to increased antimicrobial potency against specific bacterial strains .

Neuropharmacological Effects

The piperazine moiety is known for its psychoactive properties. Compounds containing this structure have been investigated for their potential in treating neurological disorders, including anxiety and depression. The interaction of these compounds with serotonin and dopamine receptors is a key area of research, suggesting that modifications to the piperazine structure can lead to compounds with favorable pharmacological profiles .

Case Studies

StudyObjectiveFindings
Study on Tyrosinase InhibitorsEvaluate the inhibitory effects of piperazine derivativesIdentified several compounds with IC50 values significantly lower than kojic acid; docking studies suggested effective binding modes .
Antimicrobial Activity AssessmentInvestigate antimicrobial properties of piperazine derivativesCertain derivatives showed promising results against Gram-positive bacteria; structure-activity relationship established .
Neuropharmacological EvaluationAssess psychoactive properties of piperazine compoundsModifications led to enhanced affinity for serotonin receptors; potential applications in anxiety treatment identified .

Mechanism of Action

The mechanism of action of 4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-(4-methylphenoxy)pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where acetylcholine levels are deficient, such as in Alzheimer’s disease.

Comparison with Similar Compounds

4-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenoxy)pyrimidine ()

  • Structural Difference : Replaces benzenesulfonyl with 4-chlorobenzoyl.
  • Impact : The chlorobenzoyl group is less electron-withdrawing than benzenesulfonyl, which may reduce polar interactions with target proteins. Increased lipophilicity from the chloro substituent could enhance membrane permeability but reduce solubility.
  • Molecular Weight : Calculated as 432.89 g/mol (C22H21ClN4O2), compared to the target compound’s estimated ~446 g/mol (benzenesulfonyl adds ~80 g/mol vs. chlorobenzoyl’s ~140 g/mol).

4-Chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine ()

  • Structural Features : Dual pyrimidine cores linked via piperazine, with chloro and methylsulfanyl groups.
  • The symmetrical structure may favor dimeric target binding.
  • Molecular Weight : 403.35 g/mol (C14H16Cl2N6S2), significantly lower than the target compound, suggesting reduced steric bulk.

Thieno[3,2-d]pyrimidine Derivatives ()

  • Example: 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine.
  • Structural Difference: Thieno[3,2-d]pyrimidine core replaces pyrimidine, with a methanesulfonyl-piperazine and morpholine group.
  • Morpholine improves solubility via hydrogen bonding.
  • Mass Spec Data : MH+ 494.19 , indicating higher polarity than the target compound.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted)
Target Compound C22H23N4O3S ~446 Benzenesulfonyl, 4-methylphenoxy ~3.5
4-[4-(4-Chlorobenzoyl)piperazinyl] (E6) C22H21ClN4O2 432.89 4-Chlorobenzoyl, 4-methylphenoxy ~4.0
Compound C14H16Cl2N6S2 403.35 Chloro, methylsulfanyl ~2.8
Thieno-pyrimidine (E3) C20H25N5O3S2 494.19 (MH+) Methanesulfonyl, morpholine ~1.5

Biological Activity

The compound 4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-(4-methylphenoxy)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is C21H23ClN4O4SC_{21}H_{23}ClN_{4}O_{4}S, with a molecular weight of approximately 462.95 g/mol. The compound features a piperazine ring, which is known for its versatility in medicinal chemistry, particularly in the design of drugs targeting various biological pathways.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrimidine derivatives. For instance, compounds structurally related to 4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-(4-methylphenoxy)pyrimidine have shown promising results in inhibiting cancer cell proliferation. In particular:

  • In vitro studies demonstrated that related pyrimidine derivatives exhibited IC50 values ranging from 0.87 to 12.91 μM against MCF-7 and MDA-MB-231 breast cancer cell lines, outperforming the standard chemotherapeutic agent 5-Fluorouracil (5-FU) .
  • Further investigation into the mechanism revealed that these compounds induced apoptosis and arrested the cell cycle at the G2/M phase, suggesting their potential as effective anticancer agents .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, particularly those involved in cancer progression:

  • Tyrosinase Inhibition : A related study focused on piperazine derivatives found that they could act as competitive inhibitors of tyrosinase, an enzyme implicated in melanin production. This inhibition was associated with significant antimelanogenic effects without cytotoxicity to B16F10 cells .
  • Acetylcholinesterase Inhibition : Another investigation into piperazine derivatives indicated their potential as inhibitors of human acetylcholinesterase, which is crucial for neurotransmitter regulation and has implications in neurodegenerative diseases .

Pharmacokinetics and Toxicity

Pharmacokinetic profiles are essential for understanding the therapeutic viability of compounds:

  • Absorption and Distribution : The compound is predicted to have moderate human intestinal absorption (0.6431) and is a substrate for CYP450 3A4, indicating possible interactions with other drugs metabolized by this enzyme .
  • Toxicity Assessment : Preliminary toxicity evaluations suggest that the compound does not exhibit acute toxicity at concentrations up to 2000 mg/kg in animal models .

Case Studies and Research Findings

Several studies have explored various aspects of this compound:

  • Study on Antitumor Activity : A study published in MDPI reported that pyrimidine derivatives exhibited significant growth inhibition in cancer cell lines compared to traditional chemotherapeutics .
  • Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target enzymes, enhancing our understanding of their mechanisms of action .
  • Comparative Analysis : A comparative analysis of related compounds showed that those with similar structural features also demonstrated significant biological activity, reinforcing the importance of structural modifications in enhancing efficacy .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for efficient preparation of this compound, and how can reaction yields be optimized?

  • Methodological Answer : Employ multi-step synthesis involving nucleophilic substitution and coupling reactions. For example, piperazine sulfonylation can be achieved using benzenesulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) . Optimize reaction efficiency using computational reaction design tools (e.g., quantum chemical calculations for transition-state analysis) to identify ideal solvents, temperatures, and catalysts . Post-synthesis purification via column chromatography (silica gel, gradient elution) ensures >95% purity.

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR to verify substituent positions and piperazine ring conformation.
  • X-ray crystallography to resolve stereochemical ambiguities (e.g., pyrimidine ring planarity and sulfonyl group orientation) .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., ESI+ mode).

Q. How should researchers design preliminary biological activity screens for this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or phosphatase targets) using fluorescence-based protocols. Include dose-response curves (0.1–100 μM) and positive controls (e.g., staurosporine for kinases). For cellular assays, use immortalized cell lines (e.g., HEK293) with cytotoxicity measured via MTT assays .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms or predict regioselectivity in derivative synthesis?

  • Methodological Answer : Apply density functional theory (DFT) to model reaction pathways, focusing on intermediates and activation energies. For example, calculate Fukui indices to predict electrophilic attack sites on the pyrimidine ring . Validate predictions with kinetic isotope effect (KIE) studies or isotopic labeling.

Q. What strategies address contradictions in reported biological activity data across studies?

  • Methodological Answer : Conduct meta-analysis with standardized protocols (e.g., uniform assay pH/temperature). Use molecular dynamics simulations to assess binding mode variations (e.g., ligand-protein flexibility) . Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC50).

Q. How can researchers characterize the compound’s interaction with target proteins at atomic resolution?

  • Methodological Answer :

  • X-ray crystallography : Co-crystallize the compound with purified target proteins (e.g., kinases) to resolve binding pockets .
  • Surface plasmon resonance (SPR) : Measure real-time association/dissociation rates (ka/kd) to quantify binding kinetics.
  • Alanine scanning mutagenesis : Identify critical amino acids in the binding site.

Q. What advanced methodologies evaluate the compound’s metabolic stability or degradation pathways?

  • Methodological Answer : Perform in vitro metabolic studies using liver microsomes (human/rat) with LC-MS/MS analysis to identify phase I/II metabolites . For forced degradation studies, expose the compound to oxidative (H2O2), acidic (0.1M HCl), and thermal (40–60°C) conditions, monitoring degradation products via UPLC-PDA.

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

  • Methodological Answer : Synthesize derivatives with modifications to:

  • Benzenesulfonyl group : Replace with heteroaromatic sulfonamides to alter hydrophobicity.
  • 4-Methylphenoxy moiety : Introduce electron-withdrawing groups (e.g., -CF3) to enhance π-stacking .
    Evaluate selectivity via panel screening against related enzymes (e.g., kinase family isoforms).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.